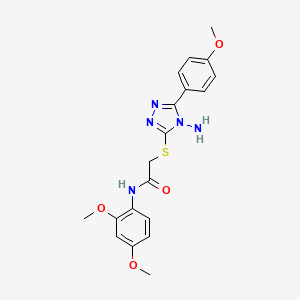

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S/c1-26-13-6-4-12(5-7-13)18-22-23-19(24(18)20)29-11-17(25)21-15-9-8-14(27-2)10-16(15)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWGILPACDNWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether-triazole intermediate with an acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present), converting them into amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamide compounds.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against a range of bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Case Study : A study demonstrated that modifications to the side chains of triazole derivatives significantly enhanced their potency against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural changes and antimicrobial efficacy.

Anticancer Properties

This compound has shown promising anticancer potential in various in vitro studies. Notably, it has been tested against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The findings indicate significant cytotoxicity with IC50 values suggesting effective inhibition of cancer cell proliferation.

Case Study : A related triazole derivative was evaluated for its anticancer activity against multiple cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Neuropharmacological Effects

Research suggests that this compound may possess neuropharmacological properties, including anxiolytic and antidepressant activities. Animal model studies have shown that compounds based on the triazole structure can reduce anxiety-like behaviors.

Case Study : An investigation involving rodent models assessed the effects of the compound on anxiety and depression-like behaviors. Results indicated significant improvements compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.

Data Table: Summary of Biological Activities

Agricultural Applications

Beyond medicinal uses, compounds like this triazole derivative have potential applications in agriculture as fungicides. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from fungal pathogens.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as DNA synthesis and protein function.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues

Triazole Derivatives with Varied Substituents

AM33 () Structure: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide. Key Differences:

- Triazole substituents: 2-hydroxyphenyl at position 5 vs. 4-methoxyphenyl in the target compound.

- Acetamide substituent: 4-methoxyphenyl vs. 2,4-dimethoxyphenyl. Activity: AM33 is a potent reverse transcriptase inhibitor (predicted KI in nanomolar range), suggesting that methoxy/hydroxy substitutions on the triazole and acetamide influence binding affinity .

Compound Structure: 2-{[4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide. Key Differences:

- Acetamide substituent: 2-methoxy-5-methylphenyl vs. 2,4-dimethoxyphenyl.

Non-Amino Substituted Triazoles

- Structure : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

- Key Differences :

- Triazole substituents: 4-ethyl and 5-(3-pyridinyl) vs. 4-amino and 5-(4-methoxyphenyl).

- Acetamide substituent: 4-ethylphenyl vs. 2,4-dimethoxyphenyl. Activity: VUAA1 is a non-specific agonist of insect Orco ion channels, highlighting how triazole substituents dictate target specificity .

Physicochemical Properties

Key Observations :

- The methoxy groups in the target compound and its analogs likely enhance solubility compared to hydrophobic substituents (e.g., ethyl in VUAA1).

- Higher melting points in ’s compounds (e.g., 182°C for 6a) correlate with polar pyridinyl/benzodioxol groups, suggesting the target compound’s dimethoxy substituents may reduce crystallinity .

Biological Activity

The compound 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The chemical formula for this compound is , with a molecular weight of 423.51 g/mol. The structure features a triazole ring that is known for its pharmacological significance.

| Property | Value |

|---|---|

| Chemical Formula | C23H21N5O3S |

| Molecular Weight | 423.51 g/mol |

| IUPAC Name | 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide |

| PubChem CID | 2060508 |

Antimicrobial Activity

- Mechanism of Action : The triazole moiety enhances the compound's ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal membranes.

- Efficacy Against Pathogens : Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of against resistant strains like Staphylococcus aureus .

Anticancer Activity

- Cell Line Studies : Research indicates that triazole derivatives can induce apoptosis in various cancer cell lines. For example, related compounds have shown IC50 values ranging from against colon carcinoma cells to against breast cancer cells .

- Mechanisms : The anticancer effects are attributed to the inhibition of key metabolic pathways and enzyme activities involved in cell proliferation and survival.

Anti-inflammatory Activity

- Inflammatory Models : In vitro studies suggest that triazole derivatives can reduce pro-inflammatory cytokine levels in response to stimuli such as lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Case Studies

- Study on Antifungal Activity : A comparative study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans, showing that certain modifications in the phenyl groups significantly enhanced activity .

- Anticancer Screening : A series of synthesized triazole derivatives were screened for their cytotoxic effects on breast cancer cell lines, revealing several candidates with promising efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is highly influenced by their structural components:

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of a triazole-3-thione intermediate with chloroacetamide derivatives. A typical protocol involves:

- Step 1 : Preparation of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol by cyclization of thiocarbazide precursors under basic conditions (e.g., KOH/ethanol) .

- Step 2 : Reaction of the thiol intermediate with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in ethanol under reflux (1–3 hours).

Critical factors : - Solvent polarity : Ethanol or ethanol-water mixtures optimize solubility and reaction kinetics.

- Base selection : Aqueous KOH ensures deprotonation of the thiol group for efficient nucleophilic substitution .

- Reaction time : Prolonged heating (>2 hours) may degrade sensitive methoxy groups, reducing yield.

Basic: Which spectroscopic methods are most effective for structural characterization?

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.8–7.5 ppm range) and acetamide carbonyl signals (δ ~168–170 ppm) .

- IR Spectroscopy : Validates thioether (C-S stretch at ~650–700 cm⁻¹) and amide (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Provides exact mass to confirm molecular formula (e.g., [M+H]+ ion for C₂₀H₂₂N₅O₄S: calculated 428.1393, observed 428.1395) .

Advanced: How can researchers analyze discrepancies in reported biological activity data across studies?

- Variable assay conditions : Differences in cell lines (e.g., bacterial vs. fungal strains), incubation times, or solvent carriers (DMSO vs. saline) may alter efficacy. For example, methoxy groups enhance lipophilicity, improving membrane permeability in hydrophobic assays but reducing aqueous solubility .

- Structural analogs : Compare activity of derivatives with substituted aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate electronic or steric effects .

- Dose-response validation : Replicate studies using standardized protocols (e.g., MIC values in µg/mL) to resolve potency contradictions .

Advanced: How to design a study assessing the compound’s pharmacokinetics in preclinical models?

- In vitro assays :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes (human/rodent) to measure CYP450-mediated degradation.

- In vivo models (rodents) :

Advanced: How do the 2,4-dimethoxyphenyl and 4-methoxyphenyl substituents influence antimicrobial activity?

- Electron-donating effects : Methoxy groups increase electron density on the triazole ring, enhancing hydrogen bonding with microbial targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .

- Hydrophobic interactions : The 2,4-dimethoxy motif improves lipid bilayer penetration, critical for Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL vs. 16 µg/mL for 3,4-dimethoxy analogs) .

- Steric hindrance : Bulky substituents at the 5-position reduce binding to narrow enzymatic pockets .

Advanced: What computational strategies can predict the compound’s molecular targets?

- Molecular docking : Screen against homology models of C. albicans CYP51 or M. tuberculosis InhA to prioritize targets. Use AutoDock Vina with flexible ligand sampling.

- QSAR modeling : Correlate substituent parameters (e.g., Hammett σ, logP) with IC₅₀ values from published analogs to identify critical pharmacophores .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) for top docked poses .

Advanced: How to address contradictory data between in vitro potency and in vivo efficacy?

- Bioavailability limitations : Poor solubility (<10 µg/mL in PBS) may reduce in vivo exposure. Formulate with cyclodextrins or lipid nanoparticles to enhance absorption .

- Metabolic profiling : Identify major metabolites (e.g., O-demethylation products) via LC-HRMS; test their activity to rule out false negatives.

- Dosing regimen optimization : Adjust frequency (e.g., bid vs. qd) to maintain plasma concentrations above MIC .

Advanced: What formulation challenges arise due to the compound’s physicochemical properties?

- Low solubility : Use co-solvents (PEG 400, Cremophor EL) or amorphous solid dispersions to improve dissolution.

- pH sensitivity : Stabilize in lyophilized form (pH 6.8 buffer) to prevent hydrolysis of the acetamide bond .

- Light sensitivity : Store in amber vials under nitrogen to protect the triazole-thioether moiety .

Advanced: How to validate the compound’s mechanism of action against hypothesized biological targets?

- Gene knockdown : Use siRNA or CRISPR-Cas9 to silence target genes (e.g., CYP51) in fungal models; observe resistance or potency shifts.

- Competitive binding assays : Perform SPR or ITC to measure affinity (Kd) for purified enzymes (e.g., E. coli DHFR).

- Rescue experiments : Overexpress target proteins in null mutants; assess restoration of susceptibility .

Advanced: What strategies optimize selectivity between microbial and human targets?

- Structural alignment : Compare binding pockets (e.g., human DHFR vs. bacterial DHFR) to identify divergent residues for selective inhibition.

- Proteomics profiling : Incubate compound with human cell lysates; use affinity pull-down/MS to detect off-target interactions.

- Toxicity screening : Test against primary human hepatocytes (IC₅₀ >100 µM) to prioritize analogs with lower cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.